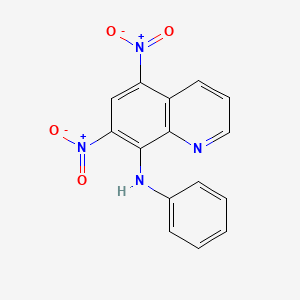![molecular formula C18H16ClN3OS B11703590 (5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11703590.png)
(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethylaminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of thiazolidinone. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
The compound (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and probes.
Medicine
In medicinal chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique electronic and optical properties. Its structural features make it suitable for incorporation into polymers and other advanced materials.
作用機序
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved include enzymes related to cell proliferation and survival, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,5-Dichloroaniline: Another aniline derivative with different chlorine atom positions, also used in dye production.
Uniqueness
The uniqueness of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its thiazolidinone ring structure combined with the chlorophenyl and dimethylaminophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C18H16ClN3OS |
|---|---|
分子量 |
357.9 g/mol |
IUPAC名 |
(5E)-2-(2-chlorophenyl)imino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16ClN3OS/c1-22(2)13-9-7-12(8-10-13)11-16-17(23)21-18(24-16)20-15-6-4-3-5-14(15)19/h3-11H,1-2H3,(H,20,21,23)/b16-11+ |
InChIキー |
SCLAUTQTMPTDII-LFIBNONCSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11703527.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703531.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B11703537.png)
![N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703540.png)



![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11703558.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703564.png)

![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide](/img/structure/B11703586.png)

